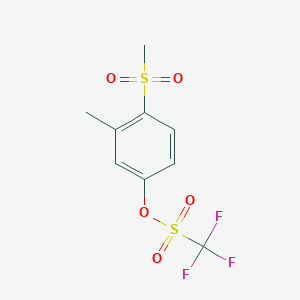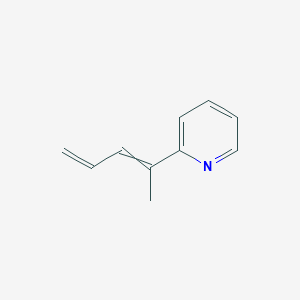
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that features both methanesulfonyl and trifluoromethanesulfonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Elimination Reactions: The compound can participate in elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
Methyl trifluoromethanesulfonate: Lacks the aromatic ring and methanesulfonyl group, but shares the trifluoromethanesulfonate functionality.
Trifluoromethanesulfonic anhydride: Used as a reagent in the synthesis of trifluoromethanesulfonate esters.
Uniqueness
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of both methanesulfonyl and trifluoromethanesulfonate groups, which impart distinct chemical properties. This dual functionality allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
57728-91-3 |
|---|---|
Molekularformel |
C9H9F3O5S2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(3-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-6-5-7(3-4-8(6)18(2,13)14)17-19(15,16)9(10,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
AOFKFVCBYSFDIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)







![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
